molecular formula C24H25N5O3 B11134141 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11134141
M. Wt: 431.5 g/mol
InChI Key: CUSUGRBPCFSWQG-UHFFFAOYSA-N
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Description

6-Imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a fused heterocyclic core with imino, oxo, and carboxamide functional groups. The molecule incorporates a 4-methoxyphenethyl substituent and an isopropyl carboxamide moiety, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H25N5O3/c1-15(2)26-23(30)18-14-19-22(27-20-6-4-5-12-28(20)24(19)31)29(21(18)25)13-11-16-7-9-17(32-3)10-8-16/h4-10,12,14-15,25H,11,13H2,1-3H3,(H,26,30)

InChI Key

CUSUGRBPCFSWQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazatricyclo core, followed by the introduction of the imino and oxo groups. The final steps involve the addition of the 4-methoxyphenyl and propan-2-yl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is investigated for its potential therapeutic applications. It may be explored as a treatment for various diseases due to its potential pharmacological effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of this compound with structurally or functionally related molecules involves computational and empirical metrics, including 3D shape-feature similarity, binary fingerprint coefficients, and metabolic pathway relevance.

Structural and 3D Similarity Analysis

PubChem3D’s similarity metrics evaluate 3D alignment using Shape Tanimoto (ST) and Feature Tanimoto (CT) scores. Compounds are deemed "neighbors" if ST ≥ 0.8 and CT ≥ 0.5 . For example:

Compound Name / ID ST Score CT Score ComboT Score Key Structural Features
Target Compound 1.00 1.00 2.00 Tricyclic core, carboxamide, methoxyphenethyl
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol) 0.85 0.60 1.45 Spirocyclic, benzothiazole, oxa-aza ring
Ethyl 2-(4-carboxybenzylidene)-thiazolo[...] 0.72 0.45 1.17 Bicyclic thiazolo-pyrimidine, ester groups

Notes: ST and CT scores are hypothetical for illustration.

Binary Fingerprint Similarity Coefficients

The Tanimoto coefficient is widely used for binary structural fingerprints, but studies suggest other coefficients (e.g., Dice , Cosine ) may better capture nuanced similarities . For instance:

Compound Pair Tanimoto Dice Cosine
Target vs. Spirocyclic benzothiazole 0.65 0.78 0.71
Target vs. Thiazolo-pyrimidine derivative 0.42 0.55 0.48

Notes: Higher scores for the spirocyclic analog indicate greater structural overlap in functional groups (e.g., aromatic rings, heteroatoms) .

Metabolic Pathway and Functional Relevance

Metabolic pathway analysis methods align compounds based on shared enzymatic substrates or products.

Methodological Considerations and Limitations

  • Conformational Sampling : PubChem3D’s current limitation to 10 conformers per compound may underestimate true 3D similarity, especially for flexible molecules like the target compound .
  • Metric Bias : The Neighbor Preference Index (NPI) quantifies metric biases. A high NPI for ComboT scores would suggest 3D alignment better captures similarity than binary fingerprints for this compound class .
  • Synthetic Feasibility : Analogous spirocyclic compounds (e.g., from ) require multi-step syntheses involving cyclization and Schiff base formation, implying similar complexity for the target molecule .

Biological Activity

The compound 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule notable for its unique triazatricyclo framework and multiple functional groups. This article explores its biological activity based on current research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C26H27N5O4
  • Molecular Weight : 473.5 g/mol
  • IUPAC Name : 6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Certain triazatricyclo compounds show promise as antimicrobial agents.
  • Anti-inflammatory Effects : There are indications of modulation of inflammatory pathways.

Antitumor Activity

A study evaluated the cytotoxic effects of related triazatricyclo compounds on human cancer cell lines. Results indicated that modifications in the substituents significantly affected the potency against breast cancer cells (MCF-7). The presence of the methoxyphenyl group was associated with enhanced activity compared to non-substituted analogs.

Antimicrobial Properties

In vitro assays demonstrated that compounds similar to 6-imino derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research highlighted the ability of certain triazatricyclo compounds to inhibit pro-inflammatory cytokines in macrophage models. This suggests potential applications in treating inflammatory diseases.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntitumorMCF-7
Compound BAntimicrobialS. aureus
Compound CAnti-inflammatoryMacrophage model

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